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Compound of Interest

Compound Name: R-VANOL hydrogenphosphate

CAS No.: 175223-61-7

Cat. No.: B3246126 Get Quote

Introduction & Significance
The synthesis of

-chiral amines is a cornerstone of drug discovery, with over 40% of small-molecule
pharmaceuticals containing this motif. While transition-metal catalysis (Ir, Rh) is common,
organocatalytic approaches using Chiral Phosphoric Acids (CPAs) offer distinct advantages:
metal-free conditions, tolerance of air/moisture, and complementary functional group
compatibility.

(R)-VANOL Hydrogenphosphate (Vaulted Biaryl-OL) is a privileged catalyst in this class. Unlike

the flexible BINOL backbone, the VANOL scaffold possesses a rigid, "vaulted" structure that

creates a deep chiral pocket. This structural feature is critical for substrates that require strict

steric confinement to achieve high enantioselectivity (

ee), particularly difficult-to-differentiate aryl-alkyl ketimines.

Key Advantages of (R)-VANOL Hydrogenphosphate
Deep Chiral Pocket: Superior discrimination of pro-chiral faces compared to standard

BINOL-CPAs.

Thermal Stability: Robust performance at elevated temperatures (

C) often required for bulky substrates.
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Scalability: Catalyst can be synthesized on a gram scale and often recovered.[1]

Mechanism of Action
The reaction proceeds via a bifunctional activation mode. The chiral phosphoric acid acts

simultaneously as a Brønsted acid and a hydrogen-bond director.

Imine Activation: The phosphoric acid protonates the imine nitrogen, lowering the LUMO and

increasing electrophilicity.

Reductant Organization: The phosphoryl oxygen interacts with the Hantzsch ester

(reductant), orienting it for a face-selective hydride transfer.

Stereocontrol: The vaulted VANOL backbone shields one face of the iminium ion, forcing

hydride attack from the opposing side.

Figure 1: Catalytic Cycle and Transition State
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Caption: Bifunctional activation mode where (R)-VANOL hydrogenphosphate bridges the imine

and Hantzsch ester.

Substrate Scope & Performance Data
The (R)-VANOL system excels with aryl-methyl ketones and bulky aliphatic amines. The

following table summarizes typical performance metrics for the reductive amination of

acetophenone derivatives with p-anisidine (PMP-NH2).
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Table 1: Representative Substrate Scope (Acetophenone Derivatives)

Entry

Ketone
Substrate
(R-Ph-CO-
Me)

Amine
Partner

Yield (%) ee (%) Notes

1

Phenyl

(Acetopheno

ne)

p-Anisidine 96 94
Benchmark

substrate

2 4-F-Phenyl p-Anisidine 95 93
Halogen

tolerance

3 4-Me-Phenyl p-Anisidine 92 95
Electron-rich

rings

4 2-Naphthyl p-Anisidine 90 96
Bulky

aromatics

5
Cyclohexyl

(Aliphatic)
p-Anisidine 85 88

Lower ee for

dialkyl

Data aggregated from internal validation and Antilla group publications [1, 2].

Experimental Protocol
Preparation of Catalyst: (R)-VANOL Hydrogenphosphate
Note: While commercially available, in-house synthesis ensures purity.

Dissolution: Dissolve (R)-VANOL (1.0 equiv) in pyridine (0.2 M) under argon.

Phosphorylation: Add POCl

(1.5 equiv) dropwise at 0°C. Warm to RT and stir for 12 h.

Hydrolysis: Quench with water (excess) and stir for 4 h at 90°C to hydrolyze the chloride to

the phosphate.
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Workup: Acidify with 1M HCl, extract with DCM, and dry over Na

SO

.

Purification: Column chromatography (DCM/MeOH) yields the white solid catalyst.

Standard Operating Procedure (SOP): Asymmetric
Reductive Amination
Target Reaction: Reductive amination of Acetophenone with p-Anisidine.

Reagents:

Acetophenone (1.0 equiv, 0.5 mmol)

p-Anisidine (1.1 equiv)

Hantzsch Ester (HEH) (1.2 equiv)

(R)-VANOL Hydrogenphosphate (5 mol%)

Molecular Sieves (5Å, activated)

Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Workflow:

Imine Formation (Pre-step):

In a flame-dried vial, combine acetophenone and p-anisidine in toluene (2.0 mL) with 100

mg activated 5Å molecular sieves.

Heat to 110°C for 12-24 h to drive imine formation.

Checkpoint: Verify conversion by
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H NMR (disappearance of ketone). Evaporate solvent if switching reaction vessels, or
proceed in one pot if sieves are removed.

Asymmetric Reduction:

Dissolve the crude imine (or add to the one-pot mixture) in anhydrous benzene/toluene

(0.1 M concentration).

Add (R)-VANOL Hydrogenphosphate (5 mol%).

Add Hantzsch Ester (1.2 equiv).

Stir at 50°C for 24-48 hours.

Monitoring: Monitor consumption of the imine via TLC or NMR.

Quench & Purification:

Cool to room temperature.

Dilute with ethyl acetate and wash with sat. NaHCO

(removes phosphoric acid) and 1M HCl (optional, to remove excess aniline if product is
acid stable, otherwise use chromatography).

Concentrate organic layer.

Purification: Flash column chromatography (Hexanes/EtOAc). The Hantzsch pyridine

byproduct is polar and easily separated.

Analysis:

Determine yield by isolation.[1]

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H

column).

Troubleshooting & Optimization Guide
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Use the following decision tree to resolve common experimental failures.

Figure 2: Troubleshooting Workflow
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Caption: Diagnostic workflow for optimizing yield and enantioselectivity.

Critical Optimization Parameters
Solvent: Benzene often yields higher ee than toluene or DCM due to

stacking interactions with the catalyst.
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Temperature: While 50°C is standard, lowering to 35°C can boost ee at the cost of reaction

time.

Hantzsch Ester: The choice of ester group (ethyl vs. t-butyl) on the Hantzsch ester can fine-

tune steric bulk.

Safety & Handling
Phosphoric Acid Catalyst: Generally non-toxic but should be handled as a mild acid.

Hantzsch Ester: Light sensitive.[2] Store in amber vials.

Benzene: Known carcinogen. Substitute with Toluene where possible, though ee may

decrease slightly. Perform all operations in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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